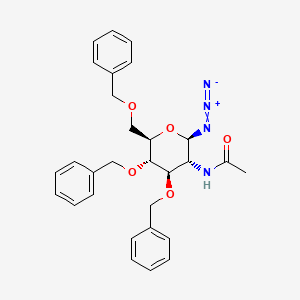
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound with the molecular formula C29H32N4O5. It is a derivative of glucose, modified to include an azide group and multiple benzyl protecting groups. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is usually achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Azide Group: The azide group is introduced by converting the hydroxyl group at the 2-position to an azide. This can be done by first converting the hydroxyl group to a leaving group (e.g., a tosylate) and then substituting it with sodium azide.
Acetylation: The amino group at the 2-position is acetylated using acetic anhydride to form the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The azide group can undergo substitution reactions, particularly in the presence of nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Acetic Anhydride: Used for acetylation.
Palladium on Carbon (Pd/C): Used for reduction of the azide group.
Benzyl Chloride: Used for protection of hydroxyl groups.
Major Products
Amine Derivatives: Formed by reduction of the azide group.
Carboxylic Acids: Formed by oxidation of benzyl groups.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through its azide group, which can participate in click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science. The benzyl groups serve as protecting groups, preventing unwanted reactions at the hydroxyl sites during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-2-deoxy-D-glucose: Similar structure but lacks the benzyl protecting groups.
2-Acetamido-2-deoxy-D-glucose: Similar but without the azide group.
3,4,6-Tri-O-benzyl-D-glucopyranose: Lacks the azide and acetamido groups.
Uniqueness
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide is unique due to the combination of its azide group and multiple benzyl protecting groups. This combination allows for selective reactions and modifications, making it a versatile intermediate in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5/c1-21(34)31-26-28(37-19-24-15-9-4-10-16-24)27(36-18-23-13-7-3-8-14-23)25(38-29(26)32-33-30)20-35-17-22-11-5-2-6-12-22/h2-16,25-29H,17-20H2,1H3,(H,31,34)/t25-,26-,27-,28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOBJDMHDWWHLZ-HWVUQVAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572189 |
Source


|
| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214467-60-4 |
Source


|
| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














